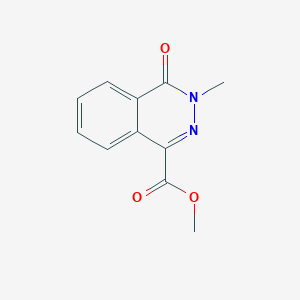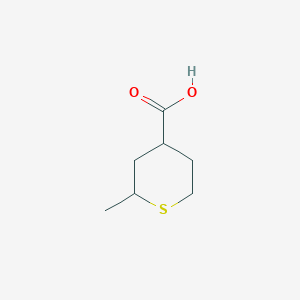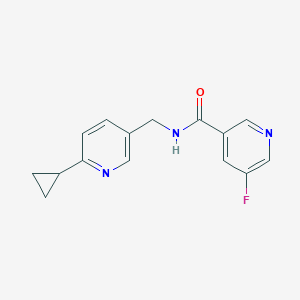
N-((6-cyclopropylpyridin-3-yl)methyl)-5-fluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-cyclopropylpyridin-3-yl)methyl)-5-fluoronicotinamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. Pyridine derivatives are important in many bioactive molecules . The compound also has a fluoronicotinamide group, which could potentially contribute to its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyridine derivatives can undergo a variety of reactions, including oxidation, amination, halogenation, and various types of C-C bond formations .
Scientific Research Applications
Pharmacological and Behavioral Profiles
N-((6-cyclopropylpyridin-3-yl)methyl)-5-fluoronicotinamide is associated with pharmacological properties that suggest its utility in the development of treatments for neurological and psychiatric disorders. Studies have demonstrated the compound's efficacy in acting on specific receptor sites, indicating potential for antipsychotic and antidepressant drug development. For instance, pharmacological profiling of related compounds has shown potent inverse agonist activity at specific serotonin receptors, which could inform the design of new therapeutic agents (Vanover et al., 2006).
Synthesis and Chemical Properties
Research on the synthesis and structural optimization of compounds structurally related to this compound has yielded insights into their chemical properties and interactions. For example, the design and synthesis of 6-phenylnicotinamide derivatives have led to the discovery of potent antagonists for specific receptors, highlighting the compound's relevance in drug design and chemical biology (Westaway et al., 2008).
Therapeutic Potential
The therapeutic potential of derivatives of nicotinamide, closely related to this compound, has been explored in various medical conditions. Studies have investigated its efficacy in treating acute gastric lesions, indicating a role in gastric mucosal defense and suggesting broader therapeutic applications (Brzozowski et al., 2008).
Radiosynthesis and Imaging Applications
The development of radiolabeled derivatives of this compound for positron emission tomography (PET) imaging has been a focus of recent research. These compounds offer valuable tools for studying receptor distribution and function in vivo, contributing to our understanding of neurological diseases and aiding in the development of targeted therapies (Wagner et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-13-5-12(8-17-9-13)15(20)19-7-10-1-4-14(18-6-10)11-2-3-11/h1,4-6,8-9,11H,2-3,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJZVIBGBIOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)
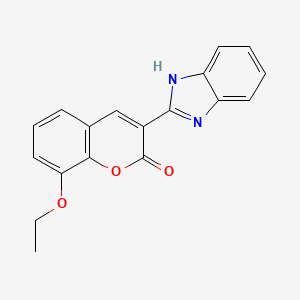
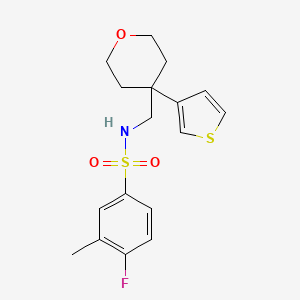
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)
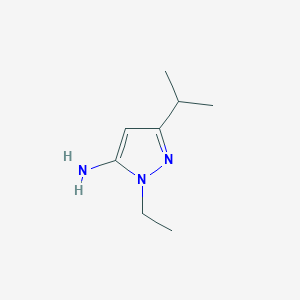
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600830.png)

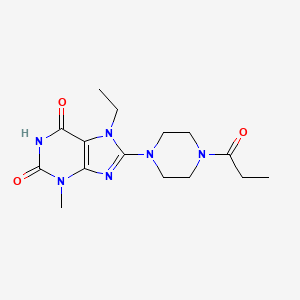
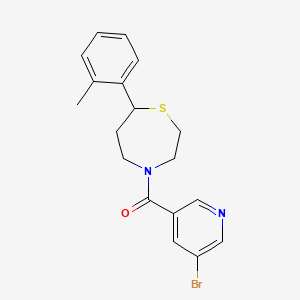

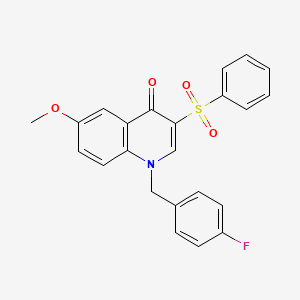
![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)
